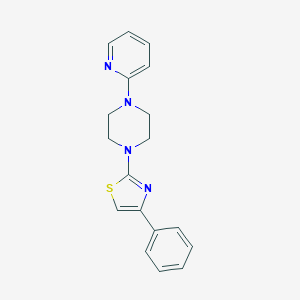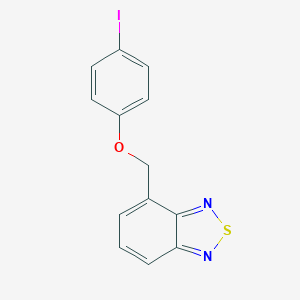
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine, commonly known as PTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTP is a heterocyclic compound that belongs to the class of thiazole derivatives. It has a molecular formula of C19H18N4S and a molecular weight of 342.44 g/mol.
作用机制
PTP acts as an antagonist of the 5-HT1A receptor by binding to the receptor and inhibiting the binding of serotonin. This leads to a decrease in the activity of the receptor, resulting in a reduction in the release of neurotransmitters such as dopamine and norepinephrine. PTP has also been shown to modulate the activity of the GABA receptor, which is a major inhibitory receptor in the brain. By modulating the activity of these receptors, PTP can affect the levels of neurotransmitters in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
PTP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects and can reduce the symptoms of schizophrenia. PTP has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. PTP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of PTP is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. PTP is also relatively easy to synthesize and has a high yield, making it readily available for research purposes. However, one of the limitations of PTP is its low solubility in water, which can make it difficult to administer in vivo. Additionally, PTP has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the research on PTP. One area of research is the development of new drugs based on the structure of PTP for the treatment of anxiety, depression, and other mood disorders. Another area of research is the study of the role of PTP in cognitive function and memory, with the aim of developing new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Further research is also needed to establish the safety and efficacy of PTP in humans and to investigate its potential applications in other areas of scientific research, such as inflammation and oxidative stress-related diseases.
合成方法
The synthesis of PTP involves the reaction between 2-(2-pyridyl)ethylamine and 4-phenyl-2-thiocyanatothiazole in the presence of a base. The reaction yields PTP as a yellow solid with a high yield of 90%. The synthesis process has been optimized to produce PTP with high purity and yield.
科学研究应用
PTP has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of neuroscience. PTP has been found to act as a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor plays a crucial role in regulating mood, anxiety, and stress. PTP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.
属性
产品名称 |
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine |
|---|---|
分子式 |
C18H18N4S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H18N4S/c1-2-6-15(7-3-1)16-14-23-18(20-16)22-12-10-21(11-13-22)17-8-4-5-9-19-17/h1-9,14H,10-13H2 |
InChI 键 |
FTIJNRLFGFYJME-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)